Desoxycarbadox-D3

Overview

Description

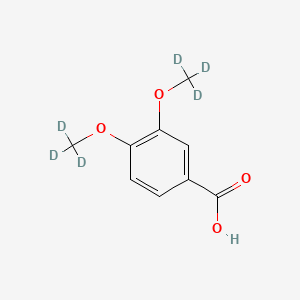

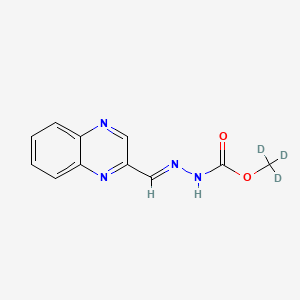

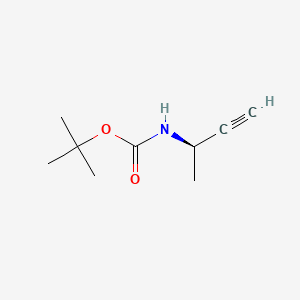

Desoxycarbadox-D3 is the deuterium labeled Desoxycarbadox . Desoxycarbadox is a metabolite of Carbadox , which is a quinoxaline-di-N-oxide antibiotic compound .

Molecular Structure Analysis

The molecular formula of this compound is C11H7D3N4O2 . The molecular weight is 233.24 .Physical and Chemical Properties Analysis

This compound appears as a solid, with a color ranging from white to off-white . It has a molecular weight of 233.24 .Scientific Research Applications

Pharmacokinetic Observations in Swine

- A study by de Graaf, G. D. et al. (1988) investigated the concentrations of Carbadox and its metabolite Desoxycarbadox in the gastrointestinal tract of pigs. They found that the levels of Carbadox were lower than the MIC-values for enteropathogenic microorganisms, suggesting a limited pharmacological rationale for its therapeutic use in treating dysentery and diarrhea in swine (de Graaf, Jager, Baars, & Spierenburg, 1988).

Antioxidative Effects of Vitamin D3

- Lin, A. et al. (2005) evaluated the antioxidative mechanisms of Vitamin D3 and found that it suppressed auto-oxidation and prevented oxidative injury in the brain. This study provides insight into the antioxidative properties of vitamin compounds, which might be relevant when considering Desoxycarbadox-D3’s structural relation to Vitamin D3 analogues (Lin, Chen, & Chao, 2005).

Future of Vitamin D Analogues

- Leyssens, C. et al. (2014) discussed the actions of vitamin D analogs in tumor cells and their potential clinical applications, including their cell type- and tissue-specific manner. This review provides a broader perspective on the applications of vitamin D analogues, which could be relevant to understanding the potential applications of this compound (Leyssens, Verlinden, & Verstuyf, 2014).

Depletion Study in Swine Tissues

- Macintosh, A. et al. (1985) conducted a study to monitor the depletion of Carbadox and Desoxycarbadox in swine tissues. They found that Desoxycarbadox, although not detected in blood, was present in muscle and liver tissues after withdrawal from treated feed. This study contributes to understanding the behavior of these compounds in animal tissues (Macintosh, Lauriault, & Neville, 1985).

Reactions with Aqueous Chlorine

- Shah, A. D. et al. (2006) studied the reaction kinetics and transformation pathways of Carbadox and Desoxycarbadox with free chlorine, which is relevant for understanding the environmental impact and degradation processes of these compounds (Shah, Kim, & Huang, 2006).

Mechanism of Action

Target of Action

Desoxycarbadox-D3 is the deuterium labeled Desoxycarbadox . Desoxycarbadox is a metabolite of Carbadox , which is a quinoxaline-di-N-oxide antibiotic compound . The primary targets of this compound are likely to be similar to those of its parent compound, Carbadox.

Mode of Action

As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements, such as deuterium in this compound, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, and thus its bioavailability.

Result of Action

As a deuterium-labeled compound, it is often used in research settings, particularly in drug development and pharmacokinetic studies .

Action Environment

For this compound, it is recommended to store the compound at 4°C, in sealed storage, away from moisture and light .

Biochemical Analysis

Biochemical Properties

As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar biochemical properties with its parent compound, Desoxycarbadox

Cellular Effects

As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar cellular effects with its parent compound, Desoxycarbadox

Molecular Mechanism

As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar mechanisms of action with its parent compound, Desoxycarbadox

Properties

IUPAC Name |

trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEMFPLGOUBPJQ-QQAPZFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448350-02-4 | |

| Record name | 1448350-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

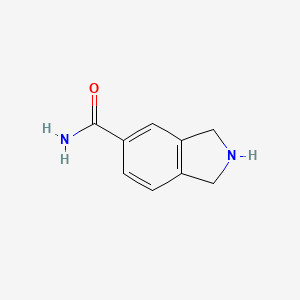

![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)

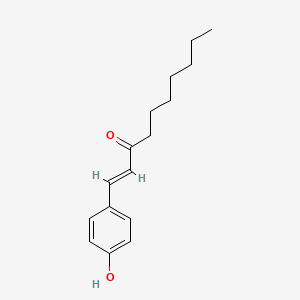

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)

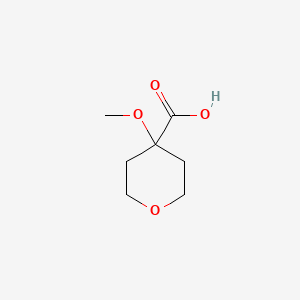

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)